(1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 1-benzyl-piperidin-3-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with 1-benzyl-piperidin-3-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 1-benzyl-piperidin-3-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
(1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 1-benzyl-piperidin-3-ylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid isopropyl ester
Uniqueness
(1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the benzyl group enhances its reactivity and potential for diverse applications compared to other sulfonic acid esters .
Biological Activity
The compound (1-Benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a benzyl group and a sulfonate moiety. This configuration is crucial for its interaction with various biological targets.
The primary mechanism of action involves the compound's interaction with neurotransmitter systems. It is hypothesized to act as an acetylcholinesterase inhibitor , thereby increasing acetylcholine levels in the synaptic cleft, which may enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where cholinergic deficits are prevalent.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, it has shown potential in enhancing cognitive functions through its action on cholinergic receptors.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This activity positions it as a candidate for further exploration in antibiotic development.
Antioxidant Properties
Piperidine derivatives, including this compound, have demonstrated significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can contribute to its anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound | Structural Features | Unique Properties |
---|---|---|
1-Methyl-piperidine | Lacks the sulfonate group | Different reactivity and biological properties |
N-Methyl-1-benzylpiperidine | Similar piperidine structure | Varying interactions with neurotransmitter receptors |
4-Methylbenzenesulfonic acid | Sulfonate group without piperidine | Limited pharmacological applications |
This table illustrates how the presence of both the piperidine ring and the sulfonate group contributes to the distinct chemical reactivity and biological activity of this compound.
Study on Neuroprotective Effects
In a study investigating potential neuroprotective agents, this compound was found to significantly enhance cognitive function in animal models. The mechanism was attributed to increased levels of acetylcholine due to acetylcholinesterase inhibition.
Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited bactericidal effects comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.
Cytotoxicity Studies
In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines while sparing healthy cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl)methyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-17-9-11-20(12-10-17)25(22,23)24-16-19-8-5-13-21(15-19)14-18-6-3-2-4-7-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHNAWOJOQIGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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